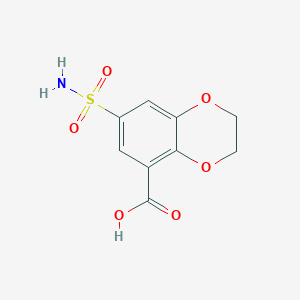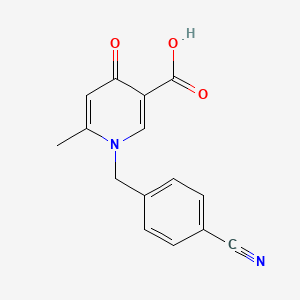![molecular formula C18H18N6O4 B8482558 Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate
Descripción general
Descripción
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate is a chemical compound with the molecular formula C18H18N6O4 It is a derivative of pteroic acid, which is a key component in the biosynthesis of folic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate typically involves the reaction of pteroic acid with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The process may also involve steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in the biosynthesis of folic acid and its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antifolate agent in cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of enzymes involved in folic acid metabolism, thereby affecting cellular processes such as DNA synthesis and repair. The compound’s effects are mediated through its binding to active sites on target enzymes, leading to changes in their activity and function .
Comparación Con Compuestos Similares
Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate can be compared with other similar compounds, such as:
Pteroic Acid: The parent compound, which is a key intermediate in the biosynthesis of folic acid.
Methotrexate: A well-known antifolate agent used in cancer therapy, which also targets folic acid metabolism.
Folic Acid: An essential vitamin involved in numerous biological processes, including DNA synthesis and repair.
Its ability to interact with enzymes involved in folic acid metabolism makes it a valuable compound for research and therapeutic purposes .
Propiedades
Fórmula molecular |
C18H18N6O4 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
ethyl 4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |
InChI |
InChI=1S/C18H18N6O4/c1-3-28-17(27)11-4-6-12(7-5-11)19-8-13-9-20-15-14(22-13)16(26)24-18(23-15)21-10(2)25/h4-7,9,19H,3,8H2,1-2H3,(H2,20,21,23,24,25,26) |
Clave InChI |
KKTNOXVVQIIOML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Bromo-1,2,3,4,10,10a-hexahydro-pyrazino[1,2-a]indole](/img/structure/B8482519.png)



![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)




